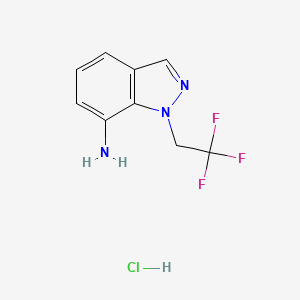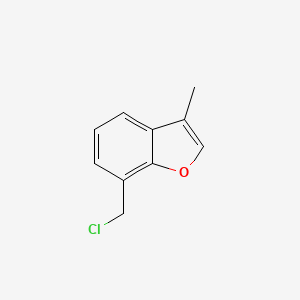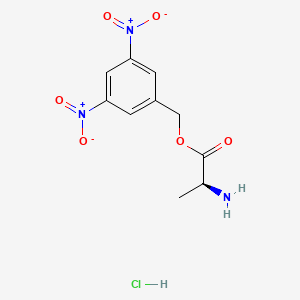
1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride, also known as BPC 157, is a new and promising peptide that has been studied for its potential therapeutic applications. BPC 157 is a synthetic peptide consisting of 15 amino acids, and it has been found to have a wide range of biological activities. It has been studied for its potential therapeutic applications in the fields of inflammation, tissue repair, and wound healing. BPC 157 has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects, as well as the ability to promote tissue healing. BPC 157 has also been found to have neuroprotective and cardioprotective effects. In addition, BPC 157 has been studied for its potential therapeutic applications in the treatment of gastrointestinal disorders, such as ulcerative colitis and irritable bowel syndrome.
Wissenschaftliche Forschungsanwendungen
1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been studied extensively in the scientific research setting. It has been studied for its potential therapeutic applications in the fields of inflammation, tissue repair, and wound healing. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects, as well as the ability to promote tissue healing. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has also been found to have neuroprotective and cardioprotective effects. In addition, 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been studied for its potential therapeutic applications in the treatment of gastrointestinal disorders, such as ulcerative colitis and irritable bowel syndrome.
Wirkmechanismus
The exact mechanism of action of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 is not yet known, but it is believed to involve several pathways. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been found to modulate the activity of several proteins, including NF-kB, TNF-α, and IL-6. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has also been found to modulate the activity of several enzymes, including MMP-9 and MMP-2. In addition, 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been found to modulate the activity of several receptors, including the TLR4 receptor and the P2X7 receptor.
Biochemical and Physiological Effects
1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been found to have a wide range of biochemical and physiological effects. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects, as well as the ability to promote tissue healing. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has also been found to have neuroprotective and cardioprotective effects. In addition, 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been found to have the ability to modulate the activity of several proteins, enzymes, and receptors.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 for laboratory experiments is its ability to be synthesized in a highly efficient and reliable manner. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 can be synthesized through a process called solid-phase peptide synthesis (SPPS), which is a highly efficient and reliable method for the synthesis of peptides. SPPS also allows for the synthesis of peptides with high purity and yields, as well as the synthesis of peptides with complex sequences.
The major limitation of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 for laboratory experiments is its lack of availability. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 is a relatively new peptide, and it is not widely available. Therefore, it can be difficult to obtain 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 for laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157. One potential future direction is to further investigate the mechanism of action of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been found to modulate the activity of several proteins, enzymes, and receptors, but the exact mechanism of action of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 is not yet known. Therefore, further research is needed to better understand the mechanism of action of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157.
Another potential future direction is to further investigate the potential therapeutic applications of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been studied for its potential therapeutic applications in the fields of inflammation, tissue repair, and wound healing. However, further research is needed to better understand the potential therapeutic applications of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157.
In addition, further research is needed to investigate the potential side effects of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been found to have a wide range of biochemical and physiological effects, but further research is needed to better understand the potential side effects of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157.
Finally, further research is needed to investigate the potential for 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 to be used as a drug. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been found to have a wide range of biological activities, and it could potentially be used as a drug to treat various diseases and disorders. Therefore, further research is needed to investigate the potential for 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 to be used as a drug.
Synthesemethoden
1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 is synthesized through a process called solid-phase peptide synthesis (SPPS). SPPS is a process in which the peptide is synthesized on a solid support, such as a resin, and then cleaved from the solid support. SPPS is a highly efficient and reliable method for the synthesis of peptides. SPPS also allows for the synthesis of peptides with high purity and yields, as well as the synthesis of peptides with complex sequences.
Eigenschaften
IUPAC Name |
1-(1-benzylpyrazol-4-yl)cyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c14-13(6-7-13)12-8-15-16(10-12)9-11-4-2-1-3-5-11;;/h1-5,8,10H,6-7,9,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCLQTRCHPURRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN(N=C2)CC3=CC=CC=C3)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2-bromoethyl)bicyclo[3.1.0]hexane, Mixture of diastereomers](/img/structure/B6609713.png)



![3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B6609768.png)
![2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride](/img/structure/B6609773.png)

![2-tert-butyl 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B6609781.png)
